E3 ligase Ligand-Linker Conjugates 9 is a synthetic compound designed to facilitate targeted protein degradation through the proteolysis-targeting chimera (PROTAC) technology. This compound is specifically engineered to include a ligand for the von Hippel-Lindau (VHL) E3 ligase and a linker that enhances its efficacy in cellular environments. The conjugate plays a critical role in inducing the degradation of target proteins, such as the green fluorescent protein-HaloTag7, by recruiting them to the ubiquitin-proteasome system .
Source: The compound is cataloged under CAS number 1835705-59-3 and is primarily used for research purposes, particularly in studies involving protein degradation and therapeutic development .
Classification: E3 ligase Ligand-Linker Conjugates 9 falls under the category of bifunctional molecules, which consist of a target-binding unit, a linker, and an E3 ligase binding moiety. These compounds are pivotal in drug discovery, especially for targeting oncogenic proteins in cancer therapy .
The synthesis of E3 ligase Ligand-Linker Conjugates 9 involves several key steps, including:
The molecular structure of E3 ligase Ligand-Linker Conjugates 9 can be described as follows:
The structural formula can be represented as:
Data regarding specific bond lengths and angles are typically derived from crystallographic studies or computational modeling but are not explicitly detailed in available literature.
E3 ligase Ligand-Linker Conjugates 9 participates in several key chemical reactions:
These reactions are fundamental to the mechanism of action for PROTAC technology.
The mechanism by which E3 ligase Ligand-Linker Conjugates 9 operates involves several steps:
This mechanism highlights how targeted degradation can be achieved through strategic molecular design.
E3 ligase Ligand-Linker Conjugates 9 exhibits several notable physical and chemical properties:
Analyses such as high-performance liquid chromatography (HPLC) or mass spectrometry are typically employed to characterize these properties during synthesis.
E3 ligase Ligand-Linker Conjugates 9 has significant applications in scientific research, particularly in:
The ubiquitin-proteasome system (UPS) is the primary machinery for controlled intracellular protein degradation in eukaryotic cells. This cascade involves three key enzymes: E1 (activating), E2 (conjugating), and E3 (ligating). E3 ubiquitin ligases confer substrate specificity by recognizing degradation motifs (degrons) on target proteins and facilitating ubiquitin transfer from E2 enzymes. Ubiquitinated proteins are subsequently degraded by the 26S proteasome [8].
PROteolysis TArgeting Chimeras (PROTACs) hijack this natural system by creating artificial ternary complexes (POI:PROTAC:E3 ligase). Unlike inhibitors, PROTACs operate catalytically—a single molecule can facilitate multiple degradation cycles without being consumed. This event-driven mechanism enables efficacy at substoichiometric concentrations and expands druggability to "undruggable" targets (e.g., scaffolding proteins or transcription factors) [4] [8].
Table 1: Major E3 Ligase Families Utilized in PROTAC Development
E3 Ligase Family | Representative Members | Recognition Mechanism | Subcellular Localization |
---|---|---|---|
RING/U-box | CRBN, VHL, MDM2 | Substrate degrons (e.g., HIF-1α for VHL) | Cytoplasmic/Nuclear |
HECT | HUWE1, NEDD4 | Active-site cysteine-mediated ubiquitin transfer | Membrane-associated |
RBR | HOIP, Parkin | RING1-RING2 hybrid mechanism | Mitochondrial/Nuclear |
Over 600 human E3 ligases exist, yet <2% have been leveraged for PROTAC design [5].
The PROTAC concept originated in 2001 with Sakamoto’s peptidic degraders targeting methionine aminopeptidase-2 (MetAP-2). These first-generation molecules used the IκBα phosphopeptide to recruit the SCFβ-TRCP E3 complex but suffered from poor cell permeability and stability [2] [8].
Critical advancements occurred with the discovery of non-peptidic E3 ligands:
These innovations enabled drug-like PROTACs with enhanced oral bioavailability and tissue specificity. For example, DT2216 (a BCL-XL degrader) exploits low VHL expression in platelets to mitigate thrombocytopenia [5]. Currently, >30 PROTACs are in clinical trials, including ARV-471 (ER degrader, Phase III) and ARV-110 (AR degrader, Phase II) [4].
E3 ligase ligand-linker conjugates are semi-finished modules streamlining PROTAC synthesis. They consist of:
Table 2: Key Attributes of E3 Ligase Ligand-Linker Conjugate 9
Property | Specification | Functional Implication |
---|---|---|
Molecular Formula | C₂₇H₃₇N₅O₆ | Balanced polarity for cell permeability |
Molecular Weight | 527.61 g/mol | Compatible with heterobifunctional PROTAC design |
E3 Ligase Target | Cereblon (CRBN) | Hijacks CRL4CRBN ubiquitin ligase complex |
Linker Composition | Proprietary chemical spacer | Optimizes distance/orientation for POI engagement |
Purity | >98% (HPLC) | Ensures reproducibility in degradation assays |
Conjugate 9 (CAS: 1957236-21-3) exemplifies this class, integrating a thalidomide-derived CRBN ligand with a specialized linker. Its glutarimide moiety binds CRBN’s tri-tryptophan pocket, while the linker’s terminal amine (-NH₂) enables conjugation to POI ligands [3] [9].
Table 3: Comparison of Linker Strategies in PROTAC Efficacy
Linker Type | Example Conjugate | Degradation Efficiency (DC₅₀) | Key Limitations |
---|---|---|---|
PEG-based | Pomalidomide-PEG₃-C₂-NH₂ | ~100-500 nM | Metabolic instability |
Alkyl-chain | Thalidomide-O-C₄-NH₂ | ~50-200 nM | Reduced solubility |
Conjugate 9 | E3 Ligand-Linker Conjugate 9 | <100 nM | Requires empirical optimization |
Linker length/chemistry critically influences PROTAC efficacy:
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